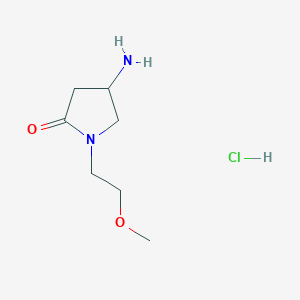
4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride
Vue d'ensemble
Description
4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2 . It is a product offered by various suppliers and manufacturers .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride include its molecular weight, which is 194.66 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry, and 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride serves as a key intermediate in their synthesis. These derivatives are present in various pharmaceuticals and exhibit a wide range of biological activities. The compound’s role in facilitating intra- and intermolecular reactions is vital for creating substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmacological Applications
Due to its piperidine structure, this compound is significant in the development of new pharmacological agents. Piperidine moieties are found in more than twenty classes of drugs, indicating the importance of 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride in drug design and synthesis .
Biological Activity Enhancement
The compound is used to enhance the biological activity of various drugs. Its incorporation into drug molecules can lead to improved efficacy and potency, particularly in the areas of antiviral, anti-inflammatory, and anticancer activities .
Antiviral Agent Development
Specific derivatives of piperidine, such as 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride , have shown potential as antiviral agents. They can inhibit the replication of viruses like influenza A and Coxsackie B4 virus, making them valuable in the study of antiviral drug development .
Chemical Synthesis and Reactivity
This compound is also important in chemical synthesis, where it is used to explore the reactivity of piperidine derivatives. It aids in understanding the mechanisms of various chemical reactions, which is essential for the development of new synthetic methodologies .
Drug Discovery and Evaluation
In drug discovery, 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride is used to evaluate the biological evaluation of potential drugs. It helps in the identification and testing of new compounds that contain the piperidine moiety, which is a common structure in many therapeutic agents .
Propriétés
IUPAC Name |
4-amino-1-(2-methoxyethyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-11-3-2-9-5-6(8)4-7(9)10;/h6H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYOBMOILXOGNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B1519456.png)


![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1519460.png)
![6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1519461.png)

![2-Amino-7-(4-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519466.png)
![tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate](/img/structure/B1519467.png)



![4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B1519472.png)
